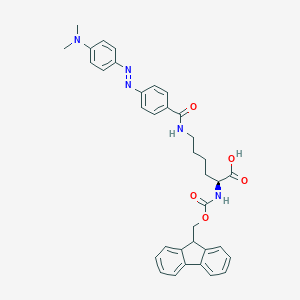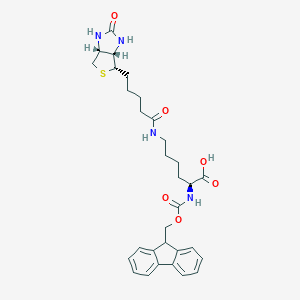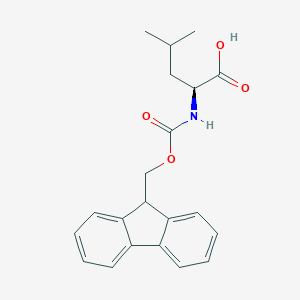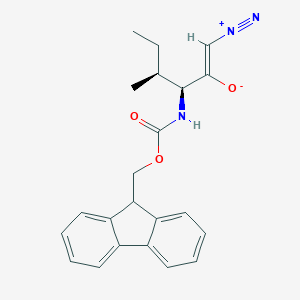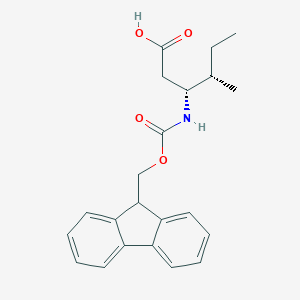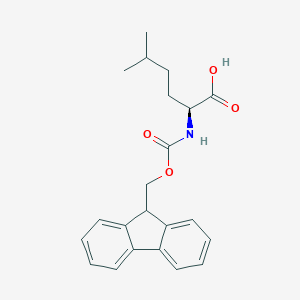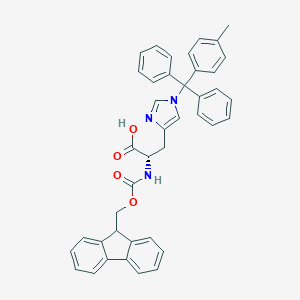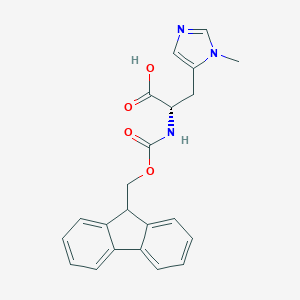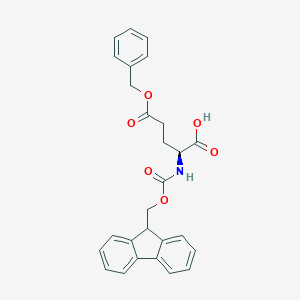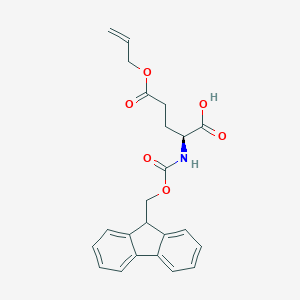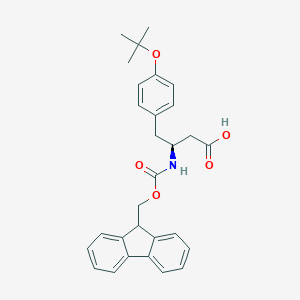
Fmoc-o-t-butyl-l-beta-homotyrosine
説明
Fmoc-o-t-butyl-l-beta-homotyrosine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The compound has a molecular formula of C₂₉H₃₁NO₅ and a molecular weight of 473.57 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-o-t-butyl-l-beta-homotyrosine typically involves the protection of the amino and hydroxyl groups of l-beta-homotyrosine. The Fmoc group is introduced to protect the amino group, while the t-butyl group is used to protect the hydroxyl group. The synthesis can be carried out through a series of steps involving the use of reagents such as Fmoc chloride and t-butyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Fmoc-o-t-butyl-l-beta-homotyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Fmoc and t-butyl protecting groups can be removed under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under basic conditions.
Substitution: The Fmoc group can be removed using piperidine, while the t-butyl group can be removed using trifluoroacetic acid (TFA)
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized or reduced derivatives, and substituted compounds depending on the reagents and conditions used .
科学的研究の応用
Fmoc-o-t-butyl-l-beta-homotyrosine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis
Biology: It is used in the study of protein structure and function, as well as in the development of peptide-based drugs
Medicine: It is used in the design and synthesis of therapeutic peptides and peptidomimetics
Industry: It is used in the production of peptide-based materials and as a reagent in various chemical processes
作用機序
The mechanism of action of Fmoc-o-t-butyl-l-beta-homotyrosine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group, allowing for selective deprotection and coupling reactions. The t-butyl group protects the hydroxyl group, preventing unwanted side reactions. The compound interacts with molecular targets and pathways involved in peptide synthesis, ensuring the formation of the desired peptide sequence .
類似化合物との比較
Similar Compounds
Fmoc-l-tyrosine: Similar in structure but lacks the t-butyl protecting group on the hydroxyl group.
Fmoc-l-beta-homotyrosine: Similar in structure but lacks the t-butyl protecting group on the hydroxyl group.
Fmoc-o-t-butyl-l-tyrosine: Similar in structure but lacks the beta-homotyrosine backbone
Uniqueness
Fmoc-o-t-butyl-l-beta-homotyrosine is unique due to the presence of both the Fmoc and t-butyl protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it a valuable reagent in the synthesis of complex peptides and proteins .
特性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFSELQEYJTCCG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944597 | |
| Record name | 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219967-69-8 | |
| Record name | (βS)-4-(1,1-Dimethylethoxy)-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219967-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


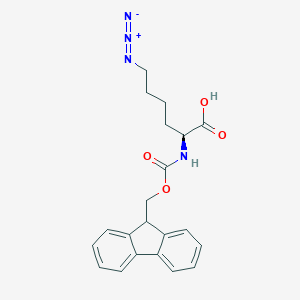
![[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B557432.png)
